Cas no 1865452-48-7 (N-(1-Cyanoethyl)cyclopropanepropanamide)

N-(1-Cyanoethyl)cyclopropanepropanamide is a specialized organic compound featuring a cyclopropane backbone functionalized with a cyanoethyl group and a propanamide moiety. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of both cyano and amide functionalities enhances its reactivity, enabling selective transformations such as nucleophilic additions or cyclization reactions. The cyclopropane ring contributes steric and electronic effects that can influence the stability and reactivity of derived compounds. This compound is suited for applications requiring precise molecular modifications, offering versatility in fine chemical synthesis. Proper handling and storage are recommended due to its potential sensitivity.
N-(1-Cyanoethyl)cyclopropanepropanamide structure
1865452-48-7 structure
Product Name:N-(1-Cyanoethyl)cyclopropanepropanamide
CAS No:1865452-48-7
MF:C9H14N2O
MW:166.220262050629
CID:5457592
PubChem ID:138991837
Update Time:2025-10-29

N-(1-Cyanoethyl)cyclopropanepropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-Cyanoethyl)-3-cyclopropylpropanamide
    • EN300-23911917
    • 1865452-48-7
    • Z1211917056
    • N-(1-Cyanoethyl)cyclopropanepropanamide
    • Inchi: 1S/C9H14N2O/c1-7(6-10)11-9(12)5-4-8-2-3-8/h7-8H,2-5H2,1H3,(H,11,12)
    • InChI Key: LIVLIQOQYNDHHM-UHFFFAOYSA-N
    • SMILES: C1(CCC(NC(C#N)C)=O)CC1

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.061±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 365.8±25.0 °C(Predicted)
  • pka: 13.61±0.46(Predicted)

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Additional information on N-(1-Cyanoethyl)cyclopropanepropanamide

N-(1-Cyanoethyl)cyclopropanepropanamide: A Comprehensive Overview

The compound N-(1-Cyanoethyl)cyclopropanepropanamide (CAS No. 1865452-48-7) is a unique organic molecule that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and its amide functional group. The presence of the cyanoethyl group further adds complexity to its structure, making it a fascinating subject for both theoretical and applied research.

Recent studies have highlighted the potential of N-(1-Cyanoethyl)cyclopropanepropanamide in various applications, particularly in the development of advanced materials. Researchers have explored its role in polymer synthesis, where its unique electronic properties and structural rigidity contribute to the creation of high-performance polymers. These polymers exhibit enhanced mechanical strength and thermal stability, making them suitable for use in aerospace, automotive, and electronic industries.

The synthesis of N-(1-Cyanoethyl)cyclopropanepropanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the cyclopropane ring through a [2+1] cycloaddition reaction, followed by the introduction of the cyanoethyl group via nucleophilic substitution. This process has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

One of the most intriguing aspects of N-(1-Cyanoethyl)cyclopropanepropanamide is its electronic properties. The cyclopropane ring introduces significant angle strain, which alters the electronic distribution within the molecule. This strain can be harnessed to create materials with unique optical and electronic properties. For instance, researchers have demonstrated that thin films made from this compound exhibit nonlinear optical responses, which are valuable in optoelectronic devices such as lasers and photodetectors.

In addition to its material applications, N-(1-Cyanoethyl)cyclopropanepropanamide has shown promise in medicinal chemistry. Its rigid structure and functional groups make it a potential candidate for drug design. Recent studies have explored its ability to act as a template for bioactive molecules, where it can serve as a scaffold for constructing complex drug-like compounds with specific biological activities.

The environmental impact of N-(1-Cyanoethyl)cyclopropanepropanamide is another area of active research. Scientists are investigating its biodegradability and toxicity to ensure that its use in industrial applications does not pose risks to ecosystems. Preliminary findings suggest that under certain conditions, the compound can undergo enzymatic degradation, reducing its environmental footprint.

Looking ahead, the development of novel synthetic routes for N-(1-Cyanoethyl)cyclopropanepropanamide remains a priority. Researchers are exploring green chemistry approaches that minimize waste and energy consumption while maximizing product yield. These efforts are expected to further enhance the sustainability of this compound's production processes.

In conclusion, N-(1-Cyanoethyl)cyclopropanepropanamide (CAS No. 1865452-48-7) is a versatile compound with a wide range of potential applications in materials science, polymer chemistry, and medicinal research. Its unique structure and properties continue to inspire innovative research directions, ensuring that it remains a focal point in the scientific community for years to come.

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